molecular formula C19H18ClNOS B11121965 3-chloro-6-methyl-N-(3-phenylpropyl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(3-phenylpropyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11121965
M. Wt: 343.9 g/mol
InChI Key: DBIFEOLKAVATKA-UHFFFAOYSA-N
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Description

“3-chloro-6-methyl-N-(3-phenylpropyl)-1-benzothiophene-2-carboxamide” is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group, a methyl group, and a phenylpropyl group attached to the benzothiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-chloro-6-methyl-N-(3-phenylpropyl)-1-benzothiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions can be performed using reagents such as thionyl chloride and methyl iodide.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced through alkylation reactions using phenylpropyl halides.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“3-chloro-6-methyl-N-(3-phenylpropyl)-1-benzothiophene-2-carboxamide” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C19H18ClNOS

Molecular Weight

343.9 g/mol

IUPAC Name

3-chloro-6-methyl-N-(3-phenylpropyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H18ClNOS/c1-13-9-10-15-16(12-13)23-18(17(15)20)19(22)21-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,21,22)

InChI Key

DBIFEOLKAVATKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCC3=CC=CC=C3)Cl

Origin of Product

United States

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